Cas no 1804433-52-0 (5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique trifluoromethoxy and trifluoromethyl substitution pattern. Its bifunctional structure, featuring both amino and aminomethyl groups, enhances reactivity for selective modifications in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl and trifluoromethoxy groups contribute to improved metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties. This compound serves as a versatile intermediate for constructing heterocyclic frameworks, particularly in the development of bioactive molecules targeting CNS and inflammatory pathways. Its high purity and well-defined structure ensure reproducibility in advanced synthetic applications.
5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine structure
1804433-52-0 structure
Product Name:5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
CAS No:1804433-52-0
MF:C8H7F6N3O
MW:275.151102304459
CID:4798560
Update Time:2025-05-24

5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H7F6N3O/c9-7(10,11)5-3(1-15)4(16)2-17-6(5)18-8(12,13)14/h2H,1,15-16H2
    • InChI Key: ZEVARYCRFLHXRW-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC=C(C=1CN)N)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 281
  • XLogP3: 2
  • Topological Polar Surface Area: 74.2

5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022003074-500mg
5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
1804433-52-0 97%
500mg
$999.60 2022-04-02
Alichem
A022003074-1g
5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
1804433-52-0 97%
1g
$1,629.60 2022-04-02

Additional information on 5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

Comprehensive Overview of 5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1804433-52-0)

In the realm of specialized heterocyclic compounds, 5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1804433-52-0) stands out as a molecule of significant interest due to its unique structural features and potential applications. This compound, characterized by its pyridine backbone and multiple functional groups, including amino, aminomethyl, and trifluoromethoxy substituents, has garnered attention in pharmaceutical and agrochemical research. Its trifluoromethyl and trifluoromethoxy groups are particularly noteworthy, as these moieties are known to enhance metabolic stability and bioavailability, making them valuable in drug design.

The synthesis and applications of 5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine are often explored in the context of medicinal chemistry and crop protection. Researchers are increasingly focusing on fluorinated pyridines due to their ability to improve the efficacy of active ingredients. For instance, the incorporation of trifluoromethyl groups is a common strategy to optimize the pharmacokinetic properties of lead compounds. This aligns with current trends in precision agriculture and targeted drug delivery, where the demand for high-performance, low-toxicity molecules is rising.

From a chemical properties perspective, CAS No. 1804433-52-0 exhibits moderate solubility in polar organic solvents, which facilitates its use in various synthetic protocols. Its amino and aminomethyl groups provide reactive sites for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This flexibility is crucial in high-throughput screening and fragment-based drug discovery, where rapid optimization of lead compounds is essential.

The growing interest in sustainable chemistry has also influenced the research around this compound. Scientists are exploring greener synthesis routes, such as catalytic fluorination and microwave-assisted reactions, to reduce environmental impact. These methods align with the broader industry shift toward green chemistry principles, which emphasize waste reduction and energy efficiency. As a result, 5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is increasingly viewed as a candidate for eco-friendly applications.

In summary, 5-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1804433-52-0) represents a versatile and promising compound in modern chemical research. Its structural complexity and functional diversity make it a valuable building block for drug discovery, agrochemical development, and material science. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in addressing challenges in human health and sustainable agriculture.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.